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molecular formula C14H14N2O B3336907 1-(4-Methylphenyl)-3-phenylurea CAS No. 4300-33-8

1-(4-Methylphenyl)-3-phenylurea

Cat. No. B3336907
M. Wt: 226.27 g/mol
InChI Key: AGZGRJNNPSJVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with phenylurea (100 mg, 0.734 mmol, 1 equivalent), potassium phosphate (234 mg, 1.10 mmol, 1.5 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (6.7 mg, 0.00734 mmol, 0.01 equivalents) and phosphine ligand (0.029 mmol, 0.04 equivalents). Then 1,2-dimethoxyethane (1.34 mL) was syringed into the vial. After stirring the mixture for 1 hour at room temperature, 4-chlorotoluene (96 μL, 0.808 mmol, 1.1 equivalents) was added. The vial was sealed with a crimp top and placed in a heating block at 85° C. After 15 hours, the reaction vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with dimethylformamide (0.6 mL) and stirred for 15 minutes. The slurry was then filtered through a pad of diatomaceous earth. The vial was rinsed with dimethylformamide (0.6 mL) before passing through the filter. The combined filtrate was concentrated on a rotary evaporator to furnish an orange oil. A 1:1 mixture of methanol:water (3.5 mL) was added dropwise to the crude concentrate, leading to the precipitation of product. The solids were collected by filtration and washed with 1:1 methanol:water (3 mL). The isolated product urea was dried in a vacuum oven for 6 hours at 60° C./150 mm Hg. (literature reference: Kotecki B J, et al. Org. Lett. 2009; 11: 947-950). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.52 (t, J=22.7 Hz, 2H), 7.42 (dd, J=8.5, 1.0 Hz, 2H), 7.31 (t, J=5.4 Hz, 2H), 7.26 (dd, J=10.7, 5.2 Hz, 2H), 7.07 (d, J=8.2 Hz, 2H), 6.95 (dd, J=10.5, 4.2 Hz, 1H), 2.24 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
0.029 mmol
Type
reactant
Reaction Step One
Quantity
6.7 mg
Type
catalyst
Reaction Step One
Quantity
96 μL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.34 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([NH2:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].P.Cl[C:21]1[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=1>CN(C)C=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.CO.COCCOC>[C:1]1([NH:7][C:8]([NH:10][C:21]2[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)N
Name
potassium phosphate
Quantity
234 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.029 mmol
Type
reactant
Smiles
P
Name
Quantity
6.7 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
96 μL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Step Three
Name
Quantity
0.6 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
1.34 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The vial was sealed with a crimp top
CUSTOM
Type
CUSTOM
Details
placed in a heating block at 85° C
WAIT
Type
WAIT
Details
After 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
vial was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
The vial was rinsed with dimethylformamide (0.6 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to furnish an orange oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
leading to the precipitation of product
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with 1:1 methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The isolated product urea was dried in a vacuum oven for 6 hours at 60° C./150 mm Hg
Duration
6 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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